A Technical Guide to the Basic Properties of (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione
A Technical Guide to the Basic Properties of (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione
Abstract
(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione, more commonly known as L-Tyrosine N-carboxyanhydride (Tyr-NCA), is a pivotal cyclic derivative of the amino acid L-tyrosine. As a member of the N-carboxyanhydride (NCA) or Leuchs' anhydride family, this compound serves as a highly valuable monomer for the synthesis of advanced polypeptides and biomaterials.[1][2][3] Its unique combination of a reactive anhydride ring, a chiral center, and a functional phenolic side chain dictates its chemical behavior and utility. This guide provides an in-depth analysis of the core physicochemical properties of Tyr-NCA, including its structure, acidity, solubility, and stability. Furthermore, it details its fundamental reactivity, particularly in ring-opening polymerization (ROP), and provides validated experimental protocols for its purification and characterization, offering a comprehensive resource for professionals in materials science and pharmaceutical development.
Introduction to L-Tyrosine N-Carboxyanhydride (Tyr-NCA)
N-carboxyanhydrides are activated amino acid derivatives that enable the efficient formation of peptide bonds with the concomitant release of carbon dioxide.[1] Tyr-NCA is the corresponding derivative of L-tyrosine, a proteinogenic amino acid distinguished by its p-hydroxybenzyl side chain. The primary significance of Tyr-NCA lies in its role as a monomer for the controlled synthesis of poly(L-tyrosine) and complex block copolypeptides via ring-opening polymerization (ROP).[4][5][6] The resulting polymers are of significant interest in biomedical fields, finding applications as drug delivery vehicles, components of tissue engineering scaffolds, and functional coatings for medical devices, owing to their biocompatibility and biodegradability.[6][7][8] Understanding the fundamental basic properties of the Tyr-NCA monomer is therefore a prerequisite for controlling its polymerization and designing novel materials with tailored functions.
Core Physicochemical Properties
The utility of Tyr-NCA is intrinsically linked to its distinct chemical and physical characteristics. These properties govern its storage, handling, reactivity, and ultimately, the quality of the polymers derived from it.
Chemical Structure and Stereochemistry
Tyr-NCA is a heterocyclic compound featuring a five-membered oxazolidine-2,5-dione ring fused with the side chain of L-tyrosine. The (S)-configuration at the α-carbon is retained from the parent L-amino acid, a critical feature for creating stereoregular polypeptides.
Caption: Chemical structure of (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione.
General Physicochemical Data
A summary of the fundamental properties of Tyr-NCA is provided below for quick reference.
| Property | Value | Source(s) |
| Systematic Name | (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione | [3][9] |
| Common Names | L-Tyrosine N-carboxyanhydride; H-Tyr-NCA | [2][3][6] |
| CAS Number | 3415-08-5 | [3][9] |
| Molecular Formula | C₁₀H₉NO₄ | [2][9] |
| Molecular Weight | 207.19 g/mol | [3][9] |
| Appearance | White to off-white crystalline solid | [6] |
Acid-Base Properties (pKa)
The acidic nature of Tyr-NCA is a defining feature of its reactivity. Two protons are of primary importance:
-
N-H Proton: The proton on the ring nitrogen is acidic and can be removed by a base. This deprotonation is the initiating step for the "activated monomer mechanism" (AMM) of polymerization, where the resulting anionic NCA acts as a nucleophile.[5][10][11] This contrasts with the "normal amine mechanism" (NAM), which is initiated by an external nucleophile.[5][11][12]
-
Phenolic Hydroxyl Proton: The side chain contains a phenolic hydroxyl group. The pKa of this group in the parent L-tyrosine is approximately 10.1.[13] This acidity is retained in the NCA. Consequently, in the presence of strong bases, this proton can be abstracted, which may lead to side reactions or influence the solubility and aggregation state of the resulting polymer. For polymerization strategies that are sensitive to this acidic proton, a common approach is to use a protected monomer, such as O-benzyl-L-tyrosine NCA, and remove the protecting group after polymerization.[10]
Solubility Profile
The solubility of Tyr-NCA is critical for its synthesis, purification, and polymerization. It is generally soluble in polar organic solvents but, like most NCAs, is highly reactive towards nucleophilic solvents, especially water.[1][6]
| Solvent | Solubility/Miscibility | Rationale & Use Context |
| Tetrahydrofuran (THF) | Soluble | Commonly used as a reaction solvent for synthesis with phosgene sources and for polymerization.[10] |
| N,N-Dimethylformamide (DMF) | Soluble | A polar aprotic solvent used for polymerization, though it can sometimes lead to side reactions.[10] |
| Hexanes | Insoluble | Used as an anti-solvent for recrystallization to induce the formation of pure crystals.[10] |
| Water | Reactive | Rapidly hydrolyzes to form L-tyrosine and CO₂.[1] All handling must be under anhydrous conditions. |
The poor aqueous solubility of the parent amino acid, L-tyrosine, at neutral pH (approx. 0.45 g/L) underscores the non-polar character of the benzyl side chain, a feature that also influences the solubility of the resulting polypeptide.[14][15][16]
Stability and Decomposition
Moisture Sensitivity: The paramount factor governing the stability of Tyr-NCA is its extreme sensitivity to moisture.[1] The strained anhydride ring is readily attacked by water, leading to hydrolysis and regeneration of L-tyrosine, effectively terminating its potential for polymerization.
Reaction: Tyr-NCA + H₂O → L-Tyrosine + CO₂
This reactivity necessitates that all storage, handling, and reactions involving Tyr-NCA be conducted under strictly anhydrous and inert conditions, typically within a glovebox or using high-vacuum Schlenk line techniques.[10]
Thermal Stability: Tyr-NCA exhibits moderate thermal stability. Syntheses are often conducted at elevated temperatures (40-60 °C) to facilitate the reaction with phosgenating agents.[10][17] However, prolonged exposure to high temperatures can lead to undesired side reactions or decomposition, making careful temperature control essential.
Synthesis, Purification, and Reactivity
Synthesis and Purification Overview
Tyr-NCA is most commonly prepared via the phosgenation of L-tyrosine.[1] The Fuchs-Farthing method, which involves reacting the amino acid with a phosgene source (e.g., phosgene gas, diphosgene, or triphosgene) in an anhydrous solvent like THF, is standard.[10][17][18]
Purification is crucial for achieving controlled polymerization and high molecular weight polymers. The most effective method is recrystallization . Typically, the crude Tyr-NCA is dissolved in a minimal amount of dry THF and then precipitated by the slow addition of a non-solvent like hexanes, yielding long, needle-like crystals of high purity.[10] For large-scale preparations, filtering the reaction mixture through diatomaceous earth (celite) has been shown to effectively remove impurities that might otherwise hinder polymerization control.[17]
Fundamental Reactivity: Ring-Opening Polymerization (ROP)
The principal reaction of Tyr-NCA is the ring-opening polymerization (ROP), which proceeds via nucleophilic attack on one of the carbonyl carbons of the anhydride ring (C2 or C5). As noted previously, two primary mechanisms are operative.
Caption: The two primary pathways for Ring-Opening Polymerization of Tyr-NCA.
-
Normal Amine Mechanism (NAM): An external nucleophile, such as a primary amine initiator, attacks the C5 carbonyl. The ring opens, CO₂ is eliminated, and a new primary amine terminus is generated, which then propagates by attacking subsequent NCA monomers.[5][11][12] This mechanism allows for good control over the polymer chain length.
-
Activated Monomer Mechanism (AMM): A base abstracts the acidic N-H proton from the NCA. This creates a highly nucleophilic NCA anion that attacks another neutral NCA monomer, initiating polymerization.[4][10][11] This pathway can compete with the NAM, especially if the initiator is strongly basic or if basic impurities are present.
The choice of initiator and reaction conditions is therefore critical to direct the polymerization through the desired mechanistic pathway and achieve polypeptides with controlled molecular weights and low dispersities.
Experimental Protocols and Workflows
Adherence to rigorous experimental procedures is essential for success when working with Tyr-NCA.
Protocol 1: Purification of Tyr-NCA by Recrystallization
Causality: This protocol is designed to remove unreacted amino acid, oligomeric species, and other impurities that can interfere with controlled polymerization. The solvent/anti-solvent pairing of THF and hexanes leverages the high solubility of Tyr-NCA in THF and its insolubility in hexanes to achieve sharp, selective crystallization.
-
Preparation: In a glovebox, place crude Tyr-NCA (e.g., 5.0 g) into a flame-dried Erlenmeyer flask equipped with a magnetic stir bar.
-
Dissolution: Add a minimal volume of anhydrous THF (e.g., 20-30 mL) and stir until the solid is completely dissolved. A gentle warming to ~30-40 °C can be applied if necessary.
-
Precipitation: While stirring, slowly add anhydrous hexanes dropwise via a syringe or dropping funnel. The solution will become cloudy at the point of saturation. Continue adding hexanes until a significant amount of precipitate has formed (typically a 3:1 ratio of hexanes to THF is effective).[10]
-
Crystallization: Stop stirring and allow the flask to stand undisturbed, ideally at 2-8 °C, for several hours or overnight to promote the growth of large, needle-like crystals.
-
Isolation: Decant the supernatant solvent carefully. Wash the crystals with a small amount of cold, anhydrous hexanes and decant again.
-
Drying: Dry the purified crystals under high vacuum for several hours to remove all residual solvent.
-
Validation: The purity of the final product should be confirmed by ¹H NMR spectroscopy (absence of solvent and impurity peaks) and by measuring a sharp melting point.
Protocol 2: Workflow for Synthesis and Quality Control
This workflow provides a self-validating system for producing high-quality Tyr-NCA suitable for controlled polymerizations.
Caption: A validated workflow for the synthesis and quality control of Tyr-NCA.
Conclusion
(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione is a fundamentally important but challenging chemical intermediate. Its basic properties are dominated by the high reactivity of the N-carboxyanhydride ring, its pronounced moisture sensitivity, and the dual acidity of its N-H and phenolic protons. A thorough understanding and meticulous control of these properties are essential for its successful application. By employing rigorous anhydrous techniques and validated purification protocols, researchers can harness the power of Tyr-NCA as a monomer to construct a vast array of well-defined poly(L-tyrosine)-based materials for cutting-edge applications in medicine and biotechnology.
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